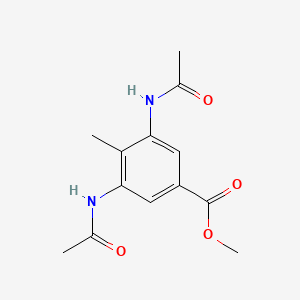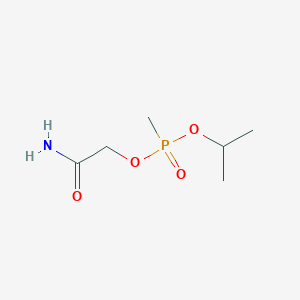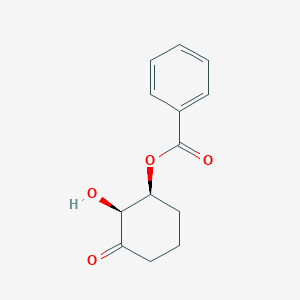
Methyl 3,5-diacetamido-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-diacetamido-4-methylbenzoate is an organic compound with a complex structure that includes an aromatic ring substituted with acetamido and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamido-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups. These amino groups are then acetylated to form acetamido groups. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
Methyl 3,5-diacetamido-4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 3,5-diacetamido-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, depending on the specific application.
相似化合物的比较
- Methyl 3,5-dibromo-4-methylbenzoate
- Methyl 3,5-diiodo-4-methylbenzoate
- Methyl 3,5-diamino-4-methylbenzoate
Comparison: Methyl 3,5-diacetamido-4-methylbenzoate is unique due to the presence of acetamido groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the acetamido groups can enhance its solubility in organic solvents and its ability to form hydrogen bonds, making it more effective in certain applications.
属性
CAS 编号 |
61544-73-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
methyl 3,5-diacetamido-4-methylbenzoate |
InChI |
InChI=1S/C13H16N2O4/c1-7-11(14-8(2)16)5-10(13(18)19-4)6-12(7)15-9(3)17/h5-6H,1-4H3,(H,14,16)(H,15,17) |
InChI 键 |
COCXYHZXKKQWBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1NC(=O)C)C(=O)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)



phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
